molecular formula C6H6ClN3 B3026552 6-Chloropyridine-2-carboximidamide CAS No. 1011231-34-7

6-Chloropyridine-2-carboximidamide

Cat. No.: B3026552
CAS No.: 1011231-34-7
M. Wt: 155.58
InChI Key: XTJYECULYBIMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloropyridine-2-carboximidamide is a valuable chemical intermediate in scientific research and development. Its molecular structure, featuring both a chloropyridine ring and a reactive amidine group, makes it a versatile precursor for the synthesis of more complex heterocyclic compounds . While analytical data for this specific compound is limited in the public domain, its core structure is closely related to 6-chloropyridine-2-carboxamide, a well-established reagent used in the preparation of pharmaceuticals and agrochemicals, particularly in the development of herbicides and plant growth regulators . The amidine functional group is a key synthon in medicinal chemistry, often utilized to construct nitrogen-containing heterocycles like pyrimidines and imidazoles, which are common scaffolds in bioactive molecules . Researchers can employ this compound to develop new picolinohydrazonamide derivatives, which have been explored for their potential biological activities . As with many specialized research chemicals, this product is provided for laboratory research applications. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-chloropyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJYECULYBIMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695400
Record name 6-Chloropyridine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011231-34-7
Record name 6-Chloropyridine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-chloropyridine-2-carboximidamide with structurally analogous pyridinecarboximidamidate derivatives, focusing on substituent effects, biological activity, and crystallographic properties.

Structural and Electronic Differences

Compound Substituent(s) Key Structural Features Biological Activity
This compound Cl at 6-position Chlorine induces electron-withdrawing effects; nonplanar C(NH2)2 group Antibacterial (hypothesized)
Pyridine-2-carboximidamidate chloride monohydrate Cl⁻ counterion (not ring-substituted) Three formula units per asymmetric unit; twisted C(NH2)2 groups Potent antibacterial activity
Unsubstituted pyridine-2-carboximidamide No substituents Planar or near-planar geometry (inferred from bond comparisons) Moderate activity
  • Chlorine Substituent Impact: The 6-chloro derivative differs from non-halogenated analogs (e.g., pyridine-2-carboximidamidate) by introducing steric and electronic modulation. The electron-withdrawing Cl group may reduce electron density on the pyridine ring, altering reactivity in nucleophilic or electrophilic reactions compared to unsubstituted derivatives.
  • Crystallographic Behavior: The title compound’s nonplanar geometry (similar to pyridine-2-carboximidamidate chloride monohydrate) contrasts with planar configurations observed in simpler analogs. This twisting may enhance solubility or influence crystal packing .

Coordination Chemistry

The carboximidamide group enables these compounds to act as ligands.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 6-Chloropyridine-2-carboximidamide, and how should researchers validate purity?

  • Methodology :

  • Use Nuclear Magnetic Resonance (NMR) to confirm molecular structure, focusing on peaks for the imidamide group (δ ~7–9 ppm for pyridine protons) and chlorine substituents.
  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) can assess purity (>98% recommended for synthetic intermediates).
  • Cross-reference data with authoritative databases like NIST Chemistry WebBook and published spectra of analogous pyridine derivatives.
    • Validation : Compare melting points, retention times, and spectral data with literature values. Reproduce synthesis protocols from peer-reviewed sources to confirm consistency .

Q. What safety protocols are critical when handling this compound?

  • Key Measures :

  • Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) to avoid inhalation or skin contact.
  • Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent degradation .
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed chemical waste handlers .
    • Documentation : Maintain Safety Data Sheets (SDS) aligned with OSHA/GHS standards, detailing toxicity and first-aid measures .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Strategies :

  • Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically. For example, test DMF vs. THF as solvents for nucleophilic substitution reactions.
  • Monitor intermediates via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., molar ratios of chloropyridine precursor to amidating agents).
  • Use Design of Experiments (DoE) to identify critical factors affecting yield, such as reaction time or pH .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Approach :

  • Perform density functional theory (DFT) calculations to map electron density distributions, identifying reactive sites (e.g., chlorine substitution patterns).
  • Simulate reaction pathways with software like Gaussian or ORCA, comparing activation energies for proposed mechanisms .
  • Validate predictions experimentally using kinetic studies (e.g., rate constants for hydrolysis or cross-coupling reactions) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Analysis Framework :

  • Conduct meta-analyses of published IC₅₀ values, controlling for variables like assay conditions (e.g., cell lines, incubation times).
  • Replicate conflicting studies with standardized protocols (e.g., identical solvent systems, purity thresholds) .
  • Use statistical tools (e.g., ANOVA, t-tests) to quantify variability and identify outliers .

Q. What experimental designs are essential for assessing environmental impacts of this compound degradation?

  • Protocol Design :

  • Perform accelerated degradation studies under simulated environmental conditions (UV light, microbial activity) and analyze metabolites via LC-MS.
  • Use ecotoxicity assays (e.g., Daphnia magna mortality tests) to evaluate acute and chronic effects .
  • Apply life cycle assessment (LCA) frameworks to quantify persistence and bioaccumulation potential .

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